![molecular formula C17H12FN5O B2415905 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-87-4](/img/structure/B2415905.png)
6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazolopyrimidine family and has been shown to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of this compound involves the construction of a triazolo[4,5-d]pyrimidine scaffold with a fluorophenylmethyl group at one position and a phenyl group at another. Researchers have employed various synthetic routes, including cyclization reactions, condensations, and cyclodehydration processes. These methods are essential for obtaining sufficient quantities of the compound for further studies .
Biological Significance
Antiviral Activity: Studies have investigated the antiviral potential of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one. It exhibits inhibitory effects against specific viruses, making it a promising candidate for antiviral drug development. Researchers have explored its mechanism of action, interactions with viral proteins, and potential applications in treating viral infections .
Neuroprotective Properties: Recent research has highlighted the neuroprotective properties of this compound. It modulates acetylcholinesterase (AChE) activity and reduces oxidative stress in brain tissues. These findings suggest its potential in mitigating neurodegenerative diseases and improving cognitive function .
Cancer Therapy: The pyrimido[4,5-d]pyrimidine scaffold has attracted attention in cancer research. Compounds derived from this structure exhibit selective inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression. Researchers are exploring its use as an anticancer agent, particularly in CDK2-targeted therapies .
Future Prospects
As 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one continues to be studied, its applications may expand further. Researchers in synthetic organic chemistry and medicinal fields can explore new approaches for constructing biologically relevant molecules based on this scaffold.
Propiedades
IUPAC Name |
6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJVPAYTBHBPNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

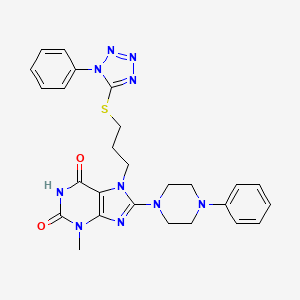
![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)
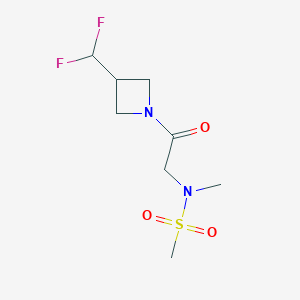
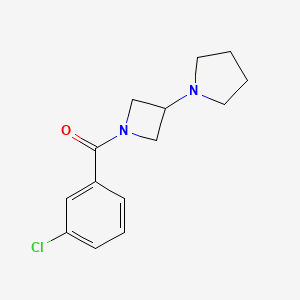
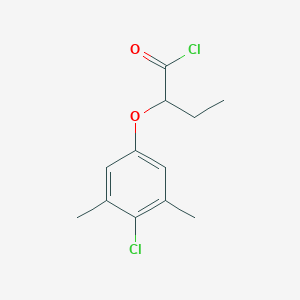
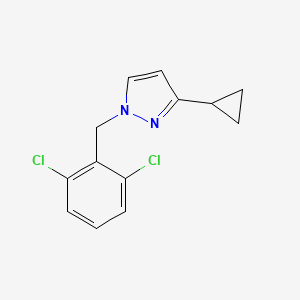
![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)
![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)
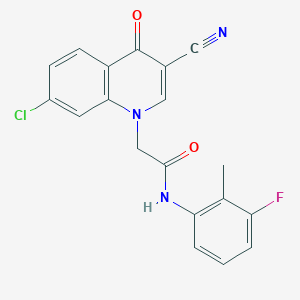
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
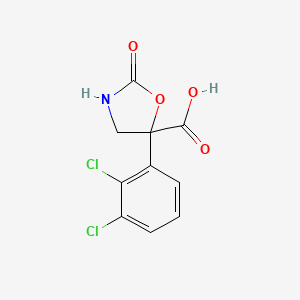
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)
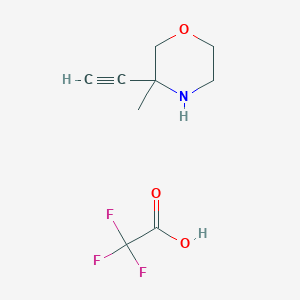
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)